(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester
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Overview
Description
(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is a synthetic organic compound characterized by its complex molecular structure. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in the field of medicinal chemistry due to its potential biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine or its derivatives.
Protection of Amino Group: The amino group is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Stereochemistry Control: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the (3S,4S) configuration.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Piperidine-3-carboxylic acid derivatives.
Reduction: Piperidine-3-carboxylic acid ethyl ester derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of piperidine derivatives in biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
Piperidine-3-carboxylic acid ethyl ester
(3R,4R)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester
1-Boc-piperidine-4-carboxylic acid ethyl ester
Uniqueness: (3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry is crucial in drug design, as it can affect the efficacy and safety of the compound.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVKLSXTZZGJV-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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